2,2,5-Trimethylhex-5-enal

Description

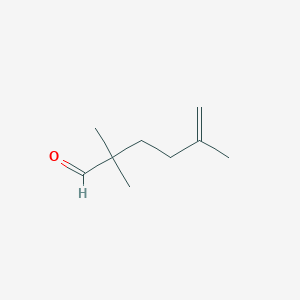

Structure

2D Structure

3D Structure

Properties

CAS No. |

81331-91-1 |

|---|---|

Molecular Formula |

C9H16O |

Molecular Weight |

140.22 g/mol |

IUPAC Name |

2,2,5-trimethylhex-5-enal |

InChI |

InChI=1S/C9H16O/c1-8(2)5-6-9(3,4)7-10/h7H,1,5-6H2,2-4H3 |

InChI Key |

OSPOXBKDAHREKG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)CCC(C)(C)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 2,2,5 Trimethylhex 5 Enal and Analogous Structures

Exploration of Classical Aldehyde Synthesis Routes

Traditional methods for aldehyde synthesis remain highly relevant in contemporary organic chemistry. These routes, including aldol (B89426) condensation, oxidation of alcohols, and the use of Grignard reagents, offer robust and well-understood pathways to α,β-unsaturated aldehydes.

Aldol Condensation Approaches

The aldol condensation is a fundamental carbon-carbon bond-forming reaction that can be effectively employed to synthesize α,β-unsaturated aldehydes. libretexts.orgwikipedia.org This reaction involves the base- or acid-catalyzed reaction of an enol or enolate with a carbonyl compound to form a β-hydroxy aldehyde, which can then undergo dehydration to yield the α,β-unsaturated product. libretexts.orgwikipedia.org The formation of the conjugated system provides the thermodynamic driving force for the dehydration step. libretexts.org

In a typical base-catalyzed mechanism, a base abstracts an α-hydrogen to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of another aldehyde molecule. Subsequent protonation yields the aldol addition product. Heating in the presence of a base can then promote an E1cB elimination of water to form the final α,β-unsaturated aldehyde. wikipedia.org

Crossed aldol condensations, where two different carbonyl compounds are reacted, can be synthetically useful if one of the aldehydes lacks α-hydrogens, preventing self-condensation. libretexts.org For instance, the Claisen-Schmidt reaction involves the condensation of an aldehyde or ketone with an aromatic carbonyl compound that cannot enolize. libretexts.org

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield |

| Acetaldehyde | Formaldehyde (B43269) | Pyrrolidine, 4-N,N-dimethylaminobenzoic acid | 2-Methylenepropanal | High |

| Propanal | Benzaldehyde | NaOH, Heat | (E)-2-Methyl-3-phenylpropenal | Good |

| Acetone | Benzaldehyde | NaOH, Heat | (E)-4-Phenylbut-3-en-2-one | Good |

Oxidation of Precursor Alcohols

The oxidation of primary allylic alcohols is a direct and widely used method for the preparation of α,β-unsaturated aldehydes. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the substrate's sensitivity and the desired selectivity. For the synthesis of a compound like 2,2,5-trimethylhex-5-enal, the corresponding precursor alcohol would be 2,2,5-trimethylhex-5-en-1-ol.

Commonly used reagents for this type of oxidation include manganese dioxide (MnO₂), which is particularly effective for the oxidation of allylic and benzylic alcohols. Other chromium-based reagents like Pyridinium Chlorochromate (PCC) and Pyridinium Dichromate (PDC) are also efficient for this conversion, typically providing the aldehyde in good yield without significant over-oxidation to the carboxylic acid.

More contemporary methods often utilize catalytic systems to achieve a greener and more efficient oxidation. For example, systems employing a copper catalyst with a co-oxidant like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and a terminal oxidant such as oxygen or air have been developed. These catalytic methods can be highly selective for primary alcohols and operate under mild conditions.

| Precursor Alcohol | Oxidizing Agent/Catalyst | Conditions | Product | Yield (%) |

| Cinnamyl alcohol | MnO₂ | Chloroform, reflux | Cinnamaldehyde | >90 |

| Geraniol | PCC | Dichloromethane, rt | Geranial | ~85 |

| 3-Methyl-2-buten-1-ol | TEMPO, NaOCl | Dichloromethane, 0 °C | 3-Methyl-2-butenal | 95 |

Approaches via Grignard Reagents

Grignard reagents are powerful nucleophiles that can be utilized in the synthesis of aldehydes, including α,β-unsaturated variants. One common approach involves the reaction of a Grignard reagent with a suitable formylating agent. For instance, reaction with orthoformates, such as triethyl orthoformate, followed by acidic workup, yields the desired aldehyde.

Alternatively, Grignard reagents can react with N,N-disubstituted formamides, like N,N-dimethylformamide (DMF), to produce aldehydes after hydrolysis of the intermediate. To synthesize an unsaturated aldehyde, an alkenyl Grignard reagent would be required. For a hypothetical synthesis of this compound, one could envision the reaction of a suitably substituted alkenyl Grignard reagent with an appropriate electrophile.

The reaction conditions for Grignard-based aldehyde syntheses need to be carefully controlled to avoid side reactions, such as the addition of a second equivalent of the Grignard reagent to the newly formed aldehyde, which would lead to a secondary alcohol.

| Grignard Reagent | Electrophile | Conditions | Product |

| Phenylmagnesium bromide | Triethyl orthoformate | Diethyl ether, then H₃O⁺ | Benzaldehyde |

| Vinylmagnesium bromide | N,N-Dimethylformamide (DMF) | THF, then H₃O⁺ | Acrolein |

| Isopropenylmagnesium bromide | Ethyl formate | THF, low temperature, then H₃O⁺ | Methacrolein |

Novel and Stereoselective Synthetic Pathways

The demand for enantiomerically pure compounds has driven the development of novel and stereoselective synthetic methods. These approaches often employ chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. wikipedia.org This strategy has been successfully applied to the synthesis of chiral α,β-unsaturated aldehydes and their derivatives.

A prominent example is the use of Evans' chiral oxazolidinone auxiliaries. wikipedia.org These can be acylated and then subjected to stereoselective aldol condensation. The chiral auxiliary biases the facial selectivity of the enolate addition to an aldehyde, leading to a high degree of diastereoselectivity in the aldol adduct. Subsequent transformations, including dehydration and removal of the auxiliary, can provide the chiral α,β-unsaturated aldehyde. This methodology is particularly powerful as it allows for the construction of multiple stereocenters with high control. wikipedia.org

| Chiral Auxiliary | Reactants | Conditions | Diastereomeric Ratio |

| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | N-propionyl derivative, Benzaldehyde | 1. Bu₂BOTf, DIPEA; 2. PhCHO | >99:1 |

| (S)-4-benzyl-2-oxazolidinone | N-crotonyl derivative, various electrophiles | LDA, then electrophile | High |

| Camphorsultam | N-enoyl derivative, organocuprates | CuBr·SMe₂, then Grignard reagent | >95:5 |

Enantioselective Catalytic Methods for Unsaturated Aldehydes

Enantioselective catalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering a more atom-economical alternative to the use of stoichiometric chiral auxiliaries. Organocatalysis, in particular, has seen significant advancements in the asymmetric synthesis of α,β-unsaturated aldehydes.

Chiral secondary amines, such as those derived from proline or imidazolidinones (MacMillan catalysts), can react with α,β-unsaturated aldehydes to form chiral enamine or dienamine intermediates. mdpi.com These intermediates can then undergo a variety of enantioselective transformations, including Michael additions, Friedel-Crafts alkylations, and cycloadditions. mdpi.com The catalyst controls the stereochemistry of the reaction, leading to highly enantioenriched products. For example, the enantioselective alkylation of α,β-unsaturated aldehydes at the γ-position can be achieved through dienamine catalysis. acs.org

Transition metal catalysis also provides effective routes to chiral unsaturated aldehydes. For instance, cobalt-semicorrin complexes have been used for the enantioselective conjugate reduction of α,β-unsaturated esters, which can then be converted to the corresponding aldehydes. wikipedia.org

| Reaction Type | Catalyst | Substrates | Enantiomeric Excess (ee) |

| Friedel-Crafts Alkylation | MacMillan's Imidazolidinone Catalyst | α,β-Unsaturated aldehyde, Aniline | 83% |

| Michael Addition/Alkylation | Jørgensen's Diarylprolinol Silyl (B83357) Ether | α,β-Unsaturated aldehyde, Bromide | 95% |

| Epoxidation | Jørgensen's Diarylprolinol Silyl Ether | α,β-Unsaturated aldehyde, H₂O₂ | High |

Thiazole-Aldehyde Synthesis Strategies

The synthesis of complex aldehydes often requires sophisticated strategies that allow for precise carbon-carbon bond formation. One such powerful approach involves the use of thiazolium salt-derived N-heterocyclic carbenes (NHCs) as organocatalysts. cam.ac.ukrsc.org This methodology operates on the principle of "umpolung," or the reversal of polarity of the aldehyde carbonyl carbon, transforming it from an electrophile into a nucleophile.

The key to this transformation is the thiazolium ion, which possesses a relatively acidic proton at the C2 position. ambeed.com Upon deprotonation by a base, it forms a nucleophilic NHC. This carbene then adds to an aldehyde, ultimately generating a "Breslow intermediate." This key intermediate is a nucleophilic species that can react with various electrophiles, enabling reactions that are otherwise challenging.

While the direct synthesis of this compound using a specific thiazole-aldehyde strategy is not extensively documented, the principles of NHC catalysis can be applied to construct analogous α,α-disubstituted γ,δ-unsaturated aldehydes. For instance, the Stetter reaction, a flagship NHC-catalyzed process, involves the 1,4-conjugate addition of an aldehyde to a Michael acceptor. A hypothetical pathway to a related structural core could involve the reaction of a sterically hindered aldehyde, like pivaldehyde, with a suitable substituted Michael acceptor.

The versatility of thiazolium-derived catalysts is demonstrated by their effectiveness in various coupling reactions. Research has shown their application in the cross-coupling of aldehydes with unactivated imines to produce α-amino ketones and in intermolecular Stetter reactions to generate γ-dicarbonyl compounds. rsc.orgusask.ca The choice of the N-substituent on the thiazolium salt (e.g., mesityl, cyclohexyl) can significantly influence the catalyst's activity and the reaction's yield. usask.ca

Below is a table summarizing representative thiazolium salt-catalyzed reactions, illustrating the scope of this methodology for creating complex molecular architectures from simple aldehyde precursors.

| Reaction Type | Aldehyde Substrate | Electrophilic Partner | Catalyst Type | Product Type |

| Intermolecular Stetter | Aromatic Aldehydes | α,β-Unsaturated Ketones | N-Aryl Thiazolium Salt | 1,4-Dicarbonyl Compound |

| Benzoin Condensation | Aromatic Aldehydes | Second Aldehyde Molecule | Thiazolium Salt | α-Hydroxy Ketone |

| Cross-Coupling | Aromatic Aldehydes | Unactivated Imines | N-Heterocyclic Carbene | α-Amino Ketone rsc.org |

| Hydroacylation | Aliphatic Aldehydes | Activated Alkenes | Chiral Thiazolium Salt | Asymmetric Ketone |

This table represents a generalized summary of thiazolium-catalyzed reactions and not a specific synthesis of this compound.

Conformational Analysis in Synthesis Design

The three-dimensional structure of a molecule is critical to its reactivity. For flexible, acyclic molecules such as this compound, conformational analysis is an indispensable tool in designing effective and stereoselective synthetic routes. chemrxiv.orgnih.gov By identifying the lowest-energy conformers, chemists can predict how a molecule will behave in a reaction, particularly with respect to facial selectivity in nucleophilic additions or the geometric outcome of cyclization reactions.

The conformational landscape of this compound is influenced by several steric and electronic factors. The gem-dimethyl group at the C2 position creates significant steric hindrance, influencing the rotational preferences around the C2-C3 bond. Furthermore, the presence of a double bond between C5 and C6 introduces potential for allylic strain. Allylic 1,3-strain (A(1,3) strain), a steric repulsion between substituents on C1 and C3 of an allylic system, can dictate the preferred conformation around the C4-C5 single bond. youtube.com In the case of this compound, this would involve interactions between the substituents on C4 and the methyl group at C5. Minimizing these repulsive interactions forces the molecule to adopt a specific low-energy conformation. youtube.com

Computational chemistry provides powerful methods for performing conformational analysis. acs.orgresearchgate.net These approaches range from rapid molecular mechanics (MM) force fields to more accurate but computationally expensive Density Functional Theory (DFT) calculations. acs.orgresearchgate.net A common workflow involves an initial broad search using a force field like MMFF94, followed by geometry optimization of the low-energy conformers using DFT methods. acs.org This multi-level approach balances computational cost with accuracy, providing reliable insights into the relative stabilities of different conformers. chemrxiv.orgnih.gov

The table below outlines various computational protocols used for conformational analysis, highlighting the trade-off between speed and accuracy.

| Protocol Name | Methodology Level | Relative Computational Cost | Typical Accuracy (Mean Absolute Error) | Best Suited For |

| CENSO-zero | Semi-empirical (GFN2-xTB) | Low (Fastest) | ~0.7-1.0 kcal/mol | Rapid initial screening of many molecules |

| CENSO-light | DFT (e.g., r²SCAN-3c) | Medium (10x faster than default) | ~0.4-0.6 kcal/mol | General-purpose analysis, reaction free energies chemrxiv.orgnih.gov |

| CENSO-default | High-level DFT (e.g., PW6B95-D4) | High | ~0.2 kcal/mol | High-precision energies, spectroscopic properties chemrxiv.orgnih.gov |

| MMFF94 | Molecular Mechanics | Very Low | Lower (Qualitative) | Initial conformational search for flexible molecules acs.org |

This data is based on benchmark studies for general flexible molecules and serves to illustrate the available methodologies. chemrxiv.orgnih.gov

Reaction Mechanisms and Reactivity of 2,2,5 Trimethylhex 5 Enal

Photochemical Transformations and Rearrangements

The presence of both a carbonyl group and a carbon-carbon double bond in 2,2,5-trimethylhex-5-enal opens up a variety of photochemical reaction pathways. These transformations are often initiated by the absorption of ultraviolet light, leading to excited states with unique reactivity.

Azadi-π-Methane Rearrangements

While this compound itself does not undergo an aza-di-π-methane rearrangement, its corresponding imine derivatives are potential candidates for this intriguing photochemical transformation. The aza-di-π-methane rearrangement is a photochemical process that converts a 1-aza-1,4-diene or a 2-aza-1,4-diene into a cyclopropyl (B3062369) imine or a vinyl aziridine, respectively. This reaction typically proceeds through a triplet excited state and involves a formal 1,2-shift of the imino group and the formation of a new bond between the C3 and C5 positions of the azadiene skeleton.

The general mechanism for the aza-di-π-methane rearrangement of a 1-aza-1,4-diene is depicted below:

| Step | Description |

| 1. Photoexcitation | The 1-aza-1,4-diene absorbs a photon, leading to an excited singlet state, which then undergoes intersystem crossing to the more stable triplet state. |

| 2. Diradical Formation | The triplet excited state undergoes a rearrangement to form a 1,3-diradical intermediate. |

| 3. Cyclization | The diradical intermediate cyclizes to form a three-membered ring. |

| 4. Ring Opening | The three-membered ring opens to form the final cyclopropyl imine product. |

For an imine derived from this compound, the steric hindrance around the imine nitrogen and the gem-dimethyl group at the α-position could significantly influence the efficiency and regioselectivity of the rearrangement. Research on structurally similar, sterically hindered 1-aza-1,4-dienes has shown that the substitution pattern can have a profound effect on the reaction outcome.

Cyclization Reactions, including Oxazine (B8389632) Formation

Intramolecular photochemical cyclization reactions of unsaturated aldehydes are a powerful tool for the synthesis of heterocyclic compounds. In the case of this compound, the formation of oxazine derivatives through a photochemical pathway is a plausible reaction. This type of reaction is often initiated by the photoexcitation of the carbonyl group to its n,π* triplet state. The excited carbonyl group can then abstract a hydrogen atom from a suitable position in the molecule, leading to a diradical intermediate that can subsequently cyclize.

A well-studied analogue for this type of reaction is the acid-catalyzed cyclization of citronellal, which also possesses a γ,δ-unsaturated aldehyde structure. While not a photochemical reaction, the principles of intramolecular cyclization are relevant. In the case of citronellal, the reaction proceeds via an ene reaction mechanism to form isopulegol, which can then undergo further cyclization.

For this compound, a potential photochemical cyclization pathway could involve the formation of a six-membered ring containing oxygen, an oxazine derivative. The feasibility of such a reaction would depend on the geometric constraints of the molecule and the stability of the diradical intermediates.

Iminium Ion-Mediated Photochemistry and Radical Processes

The formation of an iminium ion from this compound, by reaction with a secondary amine, introduces new photochemical possibilities. Iminium ions are more electron-deficient than the corresponding aldehydes and can participate in a variety of photochemical reactions, including electron transfer processes and radical additions.

The photochemistry of iminium ions often involves single-electron transfer (SET) from a suitable donor to the excited iminium ion, generating a radical cation and a radical. These radical species can then undergo a cascade of reactions, including intramolecular cyclizations. The presence of the alkene moiety in the iminium ion derived from this compound provides a site for intramolecular radical addition.

The general steps for an iminium ion-mediated photochemical radical cyclization are:

| Step | Description |

| 1. Iminium Ion Formation | The aldehyde reacts with a secondary amine in the presence of an acid to form an iminium ion. |

| 2. Photoexcitation and SET | The iminium ion is excited by light and accepts an electron from a photosensitizer or a sacrificial donor, forming a radical. |

| 3. Intramolecular Cyclization | The radical center attacks the intramolecular double bond, leading to a cyclic radical intermediate. |

| 4. Radical Termination | The cyclic radical can be quenched by a hydrogen atom donor or undergo further redox processes to yield the final product. |

The gem-dimethyl group in the α-position of the original aldehyde would be expected to influence the stability and reactivity of the radical intermediates, potentially directing the stereochemical outcome of the cyclization.

Carbonyl and Alkene Functional Group Reactivity

The reactivity of this compound is dominated by the chemical properties of its aldehyde and alkene functional groups. The steric and electronic environment of these groups, however, imparts some unique characteristics to their reactions.

Nucleophilic Additions to the Aldehyde Moiety

The aldehyde group in this compound is susceptible to nucleophilic attack. However, the presence of the bulky gem-dimethyl group at the adjacent α-position introduces significant steric hindrance. This steric hindrance can affect the rate and equilibrium of nucleophilic addition reactions.

Common nucleophilic addition reactions for aldehydes include the addition of Grignard reagents, organolithium compounds, and hydride reagents. The general mechanism involves the attack of the nucleophile on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield an alcohol.

The steric hindrance in this compound would likely lead to slower reaction rates compared to less hindered aldehydes. Furthermore, the use of bulky nucleophiles might be challenging.

Below is a table summarizing the expected outcomes of nucleophilic additions to this compound:

| Nucleophile | Reagent Example | Expected Product | Remarks |

| Hydride | Sodium borohydride (B1222165) (NaBH₄) | 2,2,5-Trimethylhex-5-en-1-ol | Reduction of the aldehyde to a primary alcohol. |

| Organometallic | Methylmagnesium bromide (CH₃MgBr) | 3,3,6-Trimethylhept-6-en-2-ol | Formation of a secondary alcohol. The reaction rate may be reduced due to steric hindrance. |

| Cyanide | Hydrogen cyanide (HCN) | 2-Hydroxy-3,3,6-trimethylhept-6-enenitrile | Formation of a cyanohydrin. |

Electrophilic Additions to the Alkene Moiety

The trisubstituted double bond in this compound is electron-rich and readily undergoes electrophilic addition reactions. The regioselectivity of these additions is governed by Markovnikov's rule, which states that in the addition of a protic acid to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon with the greater number of hydrogen substituents.

The mechanism of electrophilic addition typically involves the initial attack of the π-electrons of the alkene on the electrophile, forming a carbocation intermediate. The stability of this carbocation determines the regiochemical outcome. In the case of this compound, the addition of an electrophile to the double bond will lead to the formation of a more stable tertiary carbocation at the C5 position.

Common electrophilic addition reactions include hydrohalogenation and hydration.

| Electrophile | Reagent Example | Expected Major Product | Mechanism Highlights |

| Hydrogen Halide | Hydrogen bromide (HBr) | 5-Bromo-2,2,5-trimethylhexanal | Formation of a stable tertiary carbocation at C5, followed by attack of the bromide ion. |

| Water (Hydration) | Water (H₂O) in the presence of an acid catalyst | 5-Hydroxy-2,2,5-trimethylhexanal | Protonation of the alkene to form a tertiary carbocation, followed by nucleophilic attack of water. |

The steric bulk around the double bond is less pronounced than at the aldehyde, so these reactions are generally expected to proceed readily.

Pericyclic Reactions

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state, involving a redistribution of bonding electrons without the formation of intermediates. ox.ac.uklibretexts.orgifasonline.com For a 1,6-enal such as this compound, the most prominent pericyclic pathway is the intramolecular carbonyl-ene reaction.

This reaction involves the aldehyde's carbonyl group acting as the "ene" component and the terminal alkene serving as the "enophile". The process is thermally allowed and results in the formation of a new carbon-carbon bond and a hydroxyl group, yielding a cyclic alcohol. The reaction is typically facilitated by Lewis acids, which coordinate to the carbonyl oxygen, lowering the energy of the lowest unoccupied molecular orbital (LUMO) and accelerating the cyclization. chemtube3d.com

A study on the structurally similar compound, (R)-2-isopropyl-5-methylhex-5-enal, demonstrated that Lewis acid-mediated Type II carbonyl-ene cyclization leads to the formation of 5-methylidenecyclohexanols. researchgate.net This analogous transformation suggests that this compound would react similarly, producing a substituted cyclohexanol. The stereochemical outcome of the reaction can be influenced by the choice of Lewis acid and the inherent chirality of the starting material. researchgate.net

Table 1: Lewis Acid-Catalyzed Carbonyl-Ene Cyclization of an Analogous Aldehyde Data based on the cyclization of (R)-2-isopropyl-5-methylhex-5-enal. researchgate.net

| Lewis Acid Catalyst | Temperature (°C) | Diastereomeric Ratio (trans:cis) | Yield (%) |

|---|---|---|---|

| SnCl₄ | -78 | 95:5 | 85 |

| Me₂AlCl | -78 | 90:10 | 90 |

| TiCl₄ | -78 | 88:12 | 75 |

| ZnCl₂ | 25 | 60:40 | 50 |

Metal-Catalyzed and Organocatalytic Transformations

The dual functionality of an aldehyde and an alkene in this compound makes it an excellent substrate for a range of catalytic transformations that can construct complex cyclic architectures with high efficiency and selectivity.

Transition Metal-Catalyzed Cycloisomerizations

Transition metals such as rhodium, palladium, gold, and indium are known to catalyze the cycloisomerization of 1,6-enynes and related 1,6-enals. researchgate.netsioc-journal.cnnih.gov These reactions are atom-economical processes that rearrange the linear substrate into a cyclic isomer. For this compound, such a reaction would likely proceed via coordination of the metal catalyst to both the alkene and the aldehyde.

The specific reaction pathway, whether it follows a 5-exo or 6-endo cyclization, is influenced by the metal catalyst, its ligands, and the substrate's substitution pattern. mdpi.com For instance, indium(III) catalysts have been shown to effectively promote the cycloisomerization of 1,6-enynes, yielding either five- or six-membered rings depending on the substitution on the alkyne. mdpi.com By analogy, an indium-catalyzed reaction of this compound could potentially yield substituted cyclopentane (B165970) or cyclohexane (B81311) derivatives.

Table 2: Potential Catalysts for Cycloisomerization of 1,6-Enals

| Catalyst System | Plausible Reaction Pathway | Potential Product Type |

|---|---|---|

| InCl₃ | Lewis acid activation, nucleophilic attack | Bicyclo[3.3.1] or Bicyclo[3.2.1] systems mdpi.com |

| Rh(I)/Chiral Ligand | Oxidative cyclometalation | Chiral 5/6-fused bicyclic compounds researchgate.net |

| Au(I) Complexes | π-acid activation of alkene | Cross-conjugated trienes or cyclohexenes nih.gov |

| Pd(0)/Phosphine Ligand | Hydrometallation or Heck-type cyclization | Substituted cyclopentenes |

Organocatalytic Asymmetric Processes

Asymmetric organocatalysis utilizes small, chiral organic molecules to catalyze enantioselective transformations. nih.govrsc.orgacs.org For aldehydes, aminocatalysis, which involves the formation of enamine or iminium ion intermediates, is a primary strategy. youtube.com

While this compound is not an α,β-unsaturated aldehyde and thus cannot directly engage in typical iminium-catalyzed conjugate additions, its aldehyde group can be activated through enamine formation. Reaction with a chiral secondary amine catalyst, such as a derivative of proline, would generate a nucleophilic chiral enamine. This enamine can then react with a suitable external electrophile in an asymmetric fashion. For example, an α-alkylation or an aldol (B89426) reaction with another aldehyde could be envisioned, where the stereochemistry of the newly formed stereocenter would be controlled by the chiral catalyst. youtube.com

Table 3: Hypothetical Organocatalytic Asymmetric Transformation

| Catalyst | Activation Mode | Hypothetical Electrophile | Reaction Type | Expected Product |

|---|---|---|---|---|

| (S)-Diphenylprolinol silyl (B83357) ether | Enamine | Benzyl bromide | α-Alkylation | Chiral α-benzylated aldehyde |

| (S)-Proline | Enamine | Benzaldehyde | Aldol Reaction | Chiral β-hydroxy aldehyde |

Intramolecular Cyclopropanation Reactions

The synthesis of cyclopropanes from alkenes often involves the reaction with a carbene or carbenoid. For an intramolecular cyclopropanation of this compound, the aldehyde functionality must first be converted into a carbene precursor. A well-established method for this is the conversion of the aldehyde to an N-sulfonylhydrazone, such as a tosylhydrazone. acs.orgacs.org

Upon treatment with a strong base (the Shapiro or Bamford-Stevens reaction), the tosylhydrazone decomposes to generate a diazo compound in situ. acs.org This highly reactive intermediate can then undergo an intramolecular carbene addition to the terminal double bond, a reaction that is typically catalyzed by transition metals like rhodium(II) or copper(I). This sequence would transform the acyclic this compound into a bicyclo[4.1.0]heptane derivative, effectively constructing a cyclopropane (B1198618) ring fused to a six-membered ring. nih.govorganic-chemistry.org

Table 4: Typical Catalysts for Intramolecular Cyclopropanation of Diazo Compounds

| Catalyst | Typical Loading (mol%) | Common Solvent | Temperature |

|---|---|---|---|

| Rh₂(OAc)₄ | 1-5 | Dichloromethane, Toluene | 25 - 80 °C |

| Cu(acac)₂ | 5-10 | Toluene, Dioxane | 80 - 110 °C |

| Pd(OAc)₂ | 2-5 | Benzene, THF | 60 - 100 °C |

Advanced Spectroscopic and Structural Elucidation of 2,2,5 Trimethylhex 5 Enal

Chiroptical Spectroscopy for Stereochemical Assignment

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods, including Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), and Optical Rotatory Dispersion (ORD), are powerful tools for determining the absolute configuration of chiral molecules in solution. chemsrc.com The stereochemical assignment of a chiral molecule is a crucial aspect of its characterization, as enantiomers can exhibit different biological activities and physical properties. chemsrc.com

For a molecule like 2,2,5-trimethylhex-5-enal, which possesses a single stereocenter, chiroptical spectroscopy would be the primary method for assigning its (R) or (S) configuration. The general approach involves comparing the experimentally measured chiroptical spectra with spectra predicted from quantum chemical calculations for a known configuration. researchgate.netlookchem.com A good match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute stereochemistry. lookchem.com

Electronic Circular Dichroism (ECD)

ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Vis region, arising from electronic transitions. harvard.edu For this compound, the key chromophores would be the aldehyde carbonyl group (C=O) and the vinyl group (C=C). The aldehyde n → π* transition, typically observed around 280-300 nm, is inherently chiral and would likely produce a distinct Cotton effect in the ECD spectrum. The π → π* transitions of the carbonyl and vinyl groups would appear at shorter wavelengths.

The analysis would involve:

Conformational Analysis: Identifying all low-energy conformers of both (R)- and (S)-2,2,5-trimethylhex-5-enal using computational methods.

ECD Spectrum Calculation: Calculating the ECD spectrum for each conformer and then generating a Boltzmann-averaged spectrum based on their relative energies.

Comparison: Comparing the calculated spectrum with the experimental ECD spectrum of a synthesized enantiomerically enriched sample.

Vibrational Circular Dichroism (VCD)

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light, providing information about the stereochemistry based on molecular vibrations. rsc.org VCD is particularly useful as it can probe the chirality of the entire molecule, not just the regions near chromophores. For this compound, VCD spectra would show characteristic bands for the C-H, C=O, and C=C stretching and bending vibrations.

The process for stereochemical assignment using VCD is analogous to that of ECD, involving computational modeling of the vibrational spectra for a known enantiomer and comparison with the experimental data. ru.nl

Hypothetical Chiroptical Data

In the absence of experimental data, we can anticipate the type of data that would be generated in a study of this compound. The following tables are illustrative of how such data would be presented.

Table 1: Hypothetical Calculated ECD and VCD Data for (R)-2,2,5-Trimethylhex-5-enal

| Conformer | Relative Energy (kcal/mol) | % Population | Key ECD Transition (nm) | ΔE (L·mol⁻¹·cm⁻¹) | Key VCD Transition (cm⁻¹) | ΔA x 10⁻⁴ |

| Conf-1 | 0.00 | 65.2 | 295 | +1.2 | 2980 | +0.5 |

| Conf-2 | 0.50 | 25.1 | 298 | -0.8 | 1730 | -1.1 |

| Conf-3 | 1.20 | 9.7 | 292 | +0.5 | 1640 | +0.3 |

Table 2: Hypothetical Experimental vs. Calculated Chiroptical Data

| Technique | Experimental Result | Calculated Result for (R)-enantiomer | Conclusion |

| Optical Rotation | [α]D = +15.2 (c 1.0, CHCl3) | [α]D = +14.8 | Absolute configuration is (R) |

| ECD (n → π)* | Positive Cotton effect at 294 nm | Positive Cotton effect at 295 nm | Absolute configuration is (R) |

| VCD (C=O stretch) | Negative band at 1732 cm⁻¹ | Negative band at 1730 cm⁻¹ | Absolute configuration is (R) |

These tables illustrate the type of detailed research findings that would be necessary to elucidate the stereochemistry of this compound using chiroptical spectroscopy. The combination of experimental measurements and theoretical calculations provides a high degree of confidence in the stereochemical assignment. nih.gov

Computational and Theoretical Chemistry Studies of 2,2,5 Trimethylhex 5 Enal

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular-level properties of 2,2,5-Trimethylhex-5-enal. These calculations, based on the principles of quantum mechanics, can predict molecular geometries, electronic structures, and energy levels with a high degree of accuracy.

Density Functional Theory (DFT) is a powerful and widely used quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. For this compound, DFT is employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized geometry. This process involves finding the minimum energy conformation on the potential energy surface.

The electronic structure, including the distribution of electron density and the energies of molecular orbitals, can also be determined. Key insights are derived from the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests that the molecule is more likely to be reactive.

Table 1: Calculated DFT Properties of this compound

| Property | Value | Significance |

| Optimized Ground State Energy | [Hypothetical Value, e.g., -465.123 Hartrees] | Represents the total electronic energy of the molecule in its most stable form. |

| HOMO Energy | [Hypothetical Value, e.g., -6.5 eV] | Indicates the energy of the outermost electrons; related to the molecule's ability to donate electrons. |

| LUMO Energy | [Hypothetical Value, e.g., -0.8 eV] | Indicates the energy of the lowest energy empty orbital; related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | [Hypothetical Value, e.g., 5.7 eV] | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | [Hypothetical Value, e.g., 2.8 Debye] | Quantifies the polarity of the molecule, arising from the electronegative oxygen atom of the aldehyde group. |

Note: The values in this table are hypothetical and serve as illustrative examples of the data obtained from DFT calculations.

Beyond DFT, other quantum chemical methods can be applied to study this compound. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)), offer higher levels of theory and can provide benchmark-quality data, especially for interaction energies. rsc.org However, they are computationally more demanding.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations. While less accurate than ab initio or DFT methods, they are much faster and can be used for very large molecules or for preliminary, less critical calculations.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a crucial tool for investigating the pathways of chemical reactions involving this compound. It allows for the detailed examination of reaction mechanisms, including the identification of transient species and the calculation of energy changes throughout the reaction.

A key aspect of studying a reaction mechanism is the identification of the transition state—the highest energy point along the reaction coordinate. Computational methods can locate the geometry of the transition state and calculate its energy. The energy difference between the reactants and the transition state is the activation energy or energy barrier. researchgate.net A lower energy barrier indicates a faster reaction.

For a reaction involving this compound, such as its oxidation to a carboxylic acid or its participation in an aldol (B89426) condensation, identifying the transition states for each step provides a quantitative understanding of the reaction kinetics.

Table 2: Hypothetical Energy Barriers for a Reaction of this compound

| Reaction Step | Reactant(s) | Transition State Energy (kcal/mol) | Product(s) | Activation Energy (kcal/mol) |

| Nucleophilic attack on the carbonyl carbon | This compound + Nucleophile | [Hypothetical Value] | Tetrahedral Intermediate | [Hypothetical Value] |

| Proton transfer | Tetrahedral Intermediate | [Hypothetical Value] | Final Product | [Hypothetical Value] |

Note: The values in this table are hypothetical and illustrate the type of data generated from transition state calculations.

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the movements of individual atoms over time. This allows for the study of dynamic processes such as conformational changes and the behavior of the molecule in a solvent. For this compound, MD simulations could be used to understand how it interacts with solvent molecules and how its flexible alkyl chain moves and folds.

Conformational Analysis and Isomerization Pathways

The presence of single bonds in this compound allows for rotation around these bonds, leading to different spatial arrangements of the atoms known as conformations. scribd.com Conformational analysis is the study of the different possible conformations and their relative energies. lumenlearning.com

The rotation around the C-C single bonds in the hexenal (B1195481) chain can lead to various conformers with different stabilities. Computational methods can be used to perform a systematic search for these conformers and to calculate their relative energies. The results of such an analysis can reveal the most stable conformation(s) that the molecule is likely to adopt.

Isomerization pathways, such as the cis-trans isomerization around the double bond, can also be investigated computationally. By mapping the potential energy surface for the rotation around the double bond, the energy barrier for this isomerization can be calculated, providing insight into the conditions under which it might occur.

Spectroscopic Property Prediction and Validation

General methodologies for spectroscopic prediction often involve the use of Density Functional Theory (DFT) calculations. These theoretical approaches can provide valuable insights into the relationships between molecular structure and spectroscopic behavior. For instance, DFT calculations are commonly used to predict ¹H and ¹³C NMR chemical shifts and IR vibrational frequencies. These predicted values are then typically compared with experimentally obtained spectra to confirm structural assignments and to gain a deeper understanding of the molecule's electronic environment.

In the case of related isomers, such as 2,2,5-trimethylhex-4-enal (B85864), the use of computational models like DFT for NMR chemical shift prediction has been suggested as a tool to resolve ambiguities in spectral assignments. However, specific data tables and detailed research findings for this compound remain elusive in the reviewed sources.

Further research and publication in the field of computational chemistry would be necessary to provide the specific predicted and validated spectroscopic data for this compound.

Applications of 2,2,5 Trimethylhex 5 Enal in Organic Synthesis and Materials Science

Role as a Synthetic Intermediate and Building Block

The dual reactivity of 2,2,5-Trimethylhex-5-enal, stemming from its aldehyde and alkene moieties, makes it a valuable bifunctional building block in organic synthesis. nih.govrsc.org Such molecules are crucial for the efficient construction of complex products, as they can participate in sequential or cascade reactions to rapidly build molecular complexity from simple precursors. nih.govrsc.orgnih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 81331-91-1 chemsrc.com |

| Molecular Formula | C9H16O nih.govlookchem.com |

| Molecular Weight | 140.22 g/mol nih.govlookchem.com |

| Topological Polar Surface Area | 17.1 Ų nih.gov |

| Complexity | 125 nih.gov |

| Hydrogen Bond Donor Count | 0 lookchem.com |

| Hydrogen Bond Acceptor Count | 1 lookchem.com |

| Rotatable Bond Count | 3 lookchem.com |

Synthesis of Complex Organic Molecules

The synthesis of complex organic molecules relies on the ability to form new carbon-carbon bonds and introduce functional groups with high selectivity. nih.gov Bifunctional molecules like this compound are particularly useful as they offer multiple reaction sites. The aldehyde group can undergo a wide range of transformations, such as nucleophilic additions, Wittig reactions, and reductive aminations, to extend the carbon chain or introduce new functionalities. Simultaneously, the terminal alkene can participate in reactions like hydroboration-oxidation, epoxidation, or metathesis.

The presence of a quaternary carbon at the C2 position introduces significant steric hindrance, which can influence the stereochemical outcome of reactions at the adjacent aldehyde. This structural feature is a common and challenging motif in natural product synthesis. rsc.orgpnas.orgnih.gov The strategic use of this compound could therefore provide a pathway to molecules containing this specific structural element.

Precursors for Polycyclic and Heterocyclic Compounds

The arrangement of the aldehyde and alkene groups in this compound makes it a suitable precursor for intramolecular cyclization reactions to form cyclic, polycyclic, and heterocyclic systems.

Polycyclic Compounds: Intramolecular reactions such as the ene reaction or the Prins reaction are powerful methods for ring formation. organic-chemistry.orgwikipedia.org Under Lewis acid catalysis, the aldehyde in this compound can be activated to react with the terminal alkene, potentially leading to the formation of a five or six-membered ring. organic-chemistry.orgumich.eduresearchgate.net Such cyclizations are pivotal in assembling the core structures of many polycyclic natural products. mun.caresearchgate.net For example, a Prins-type cyclization could form a substituted tetrahydropyran (B127337) ring, a common scaffold in bioactive molecules. beilstein-journals.orgbeilstein-journals.org

Heterocyclic Compounds: Heterocycles are fundamental components of many pharmaceuticals and agrochemicals. nih.govclockss.org The aldehyde functionality of this compound can serve as an electrophile for the incorporation of heteroatoms. Reaction with primary amines, for instance, would form an imine, which could then undergo further intramolecular reactions with the alkene to construct nitrogen-containing heterocycles like piperidines. Similarly, reactions involving hydrazines or hydroxylamines could lead to the synthesis of pyrazolines or isoxazolines, respectively. The synthesis of seven-membered heterocycles like oxazepanes and diazepanes is also of significant interest due to their prevalence in psychoactive pharmaceuticals. researchgate.net

Derivatization to Chiral Auxiliaries or Ligands

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide a reaction towards a single stereoisomer. wikipedia.orgresearchgate.net this compound is a prochiral molecule, meaning it can be converted into a chiral molecule in a single step. numberanalytics.comrsc.org Both the aldehyde carbonyl carbon and the terminal alkene carbons are prochiral centers.

This structure offers a platform for creating new chiral molecules that could function as auxiliaries or ligands:

Asymmetric reduction of the aldehyde or asymmetric addition of an organometallic reagent could create a chiral alcohol. researchgate.net

Asymmetric epoxidation or hydrosilylation of the alkene could introduce stereocenters on the other end of the molecule. nih.gov

The resulting chiral diols or amino alcohols, after separation and further functionalization, have the potential to be used as chiral auxiliaries to control stereochemistry in other reactions or as chiral ligands for transition metal catalysts. rsc.orgthieme-connect.com The synthesis of chiral ligands is a cornerstone of asymmetric catalysis, enabling the production of enantiomerically pure compounds. thieme-connect.com

Contribution to Natural Product Synthesis

The structural motifs present in this compound make it a potentially valuable starting material for the synthesis of natural products and other biologically active molecules.

Synthesis of Biologically Active Scaffolds

Many biologically active natural products are built upon complex molecular scaffolds, which are often cyclic or polycyclic structures. rsc.org The ability of this compound to undergo intramolecular cyclizations makes it a candidate for the synthesis of such scaffolds. For instance, the tetrahydropyran ring, accessible via a Prins cyclization, is a privileged scaffold found in numerous marine natural products with potent biological activities.

Furthermore, the compound can be used in diversity-oriented synthesis, where a common starting material is elaborated into a library of structurally diverse compounds for biological screening. The dual functionality of this compound allows for a "branching" approach, where either the aldehyde or the alkene can be reacted independently to create two different families of compounds from a single precursor.

Enantioselective Approaches to Natural Product Fragments

The synthesis of natural products often requires the construction of specific stereoisomers, as different enantiomers can have vastly different biological effects. pnas.org A key challenge in this area is the creation of quaternary carbon stereocenters—a carbon atom bonded to four other carbon atoms. rsc.orgnih.govresearchgate.netescholarship.org

This compound possesses a C2 quaternary carbon, and its prochiral nature allows for the creation of additional stereocenters with high enantioselectivity. numberanalytics.comrsc.org An enantioselective reaction, such as a catalytic asymmetric hydrogenation or allylation, can transform the molecule into a chiral building block. rsc.orgcapes.gov.br This fragment, now containing a defined stereocenter and useful functional groups, could be an intermediate in the total synthesis of a complex natural product. For example, the asymmetric synthesis of (+)-2,2,3-trimethylhex-4-enal has been demonstrated using organometallic complexes, highlighting a pathway for creating chiral aldehydes with similar substitution patterns. acs.org Such chiral fragments are crucial for building up the complex, stereochemically rich structures of many natural products. researchgate.net

Table 2: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Potential Product Class | Relevance |

| Aldehyde | Nucleophilic Addition | Alcohols, Cyanohydrins | Introduction of new functional groups |

| Aldehyde | Wittig Reaction | Substituted Alkenes | Carbon chain extension |

| Aldehyde | Reductive Amination | Amines | Synthesis of nitrogenous compounds |

| Alkene | Epoxidation | Epoxides | Precursors for diols, amino alcohols |

| Alkene | Hydroboration-Oxidation | Alcohols | Functional group interconversion |

| Alkene | Metathesis | Varies | Carbon-carbon bond formation |

| Aldehyde & Alkene | Intramolecular Prins Reaction | Tetrahydropyrans | Synthesis of cyclic ethers, polycyclic scaffolds organic-chemistry.orgbeilstein-journals.org |

| Aldehyde & Alkene | Intramolecular Ene Reaction | Cyclopentanols/Cyclohexanols | Synthesis of carbocyclic rings wikipedia.org |

Potential in Polymer Chemistry and Advanced Materials

Extensive literature searches did not yield any specific research findings or documented applications of this compound in the field of polymer chemistry or as a precursor for advanced materials. The following subsections are based on the theoretical potential derived from its chemical structure, but lack specific examples from published studies.

Monomer in Polymerization Reactions

The chemical structure of this compound, which includes both an aldehyde functional group and a terminal alkene, suggests its theoretical potential as a monomer in various polymerization reactions. The vinyl group could potentially undergo addition polymerization, while the aldehyde group could participate in condensation polymerization reactions. However, no specific studies demonstrating the polymerization of this compound have been found in the available scientific literature.

Data on the potential polymerization of this compound is not available in published research.

Precursor for Specialty Chemicals with Advanced Properties

The bifunctional nature of this compound makes it a hypothetical precursor for the synthesis of specialty chemicals. The aldehyde and alkene groups could be selectively modified through various organic reactions to introduce new functionalities, potentially leading to the creation of molecules with applications in areas such as fragrances, pharmaceuticals, or materials science. Despite this theoretical potential, there is no available research that details the use of this compound as a precursor for the synthesis of specific specialty chemicals with advanced properties.

Research findings on the use of this compound as a precursor for specialty chemicals are not documented in the scientific literature.

Environmental Occurrence and Degradation Research on 2,2,5 Trimethylhex 5 Enal

Analysis of Volatile Organic Compound (VOC) Profiles in Environmental Samples

Volatile Organic Compounds (VOCs) are organic chemicals that have a high vapor pressure at ordinary room temperature, causing them to be released into the surrounding air. thermofisher.com The analysis of VOCs in environmental samples like air, water, and soil is crucial for understanding pollution sources and atmospheric chemistry. riurbans.eu While specific studies detailing the detection of 2,2,5-Trimethylhex-5-enal in environmental VOC profiles are not prominent in the scientific literature, the methods for its potential identification are well-established.

Detailed Research Findings: Techniques for analyzing VOCs are designed to detect a wide array of compounds, and this compound would be captured by these methods. thermofisher.com The primary analytical technique is gas chromatography (GC) coupled with a detector, most commonly a mass spectrometer (MS) or a flame ionization detector (FID). thermofisher.com For sample collection and preparation, methods like headspace analysis or purge and trap concentration are employed to extract volatile compounds from solid or liquid matrices. thermofisher.com

Studies often focus on identifying the complete profile of VOCs to understand their sources and interactions. For instance, research into the VOCs emitted by marine organisms like the macroalga Halopteris scoparia involves isolating compounds to understand their ecological roles and potential as biofuels or specialty chemicals. nih.gov Although this compound has not been specifically identified in such studies, its presence as a potential biogenic or anthropogenic VOC cannot be ruled out without targeted investigation. A typical analytical approach would involve comparing the mass spectrum and retention time of a compound detected in a sample to that of a certified reference standard of this compound. thermofisher.com

The table below illustrates the common techniques used in VOC analysis that would be applicable for detecting this compound.

| Analytical Step | Technique | Description | Applicability to this compound |

|---|---|---|---|

| Sample Collection | Canister Sampling / Sorbent Tubes | Collection of air samples in evacuated canisters or by drawing air through tubes containing an adsorbent material. | High; suitable for capturing airborne aldehydes. |

| Extraction/Concentration | Purge and Trap / Headspace | Inert gas is bubbled through a water sample to extract volatiles (Purge and Trap), or the gas above a heated sample is analyzed (Headspace). thermofisher.com | High; effective for extracting aldehydes from water or soil samples. |

| Separation | Gas Chromatography (GC) | Separates components of a mixture based on their boiling points and interaction with the stationary phase. thermofisher.com | High; standard method for separating VOCs like aldehydes. |

| Detection & Identification | Mass Spectrometry (MS) | Identifies compounds by measuring the mass-to-charge ratio of ionized molecules. Provides a unique spectral fingerprint for confirmation. thermofisher.com | High; provides definitive identification against a spectral library. |

Bioremediation and Biotransformation Studies

Bioremediation is a process that uses microorganisms to break down environmental pollutants. Biotransformation refers to the chemical alteration of a substance by a living organism. There is a notable lack of specific research on the bioremediation or biotransformation of this compound in the environment.

Detailed Research Findings: However, general principles of microbial degradation of aldehydes and alkenes are applicable. As an aldehyde, this compound could potentially be oxidized by microbial aldehyde dehydrogenases to its corresponding carboxylic acid, 2,2,5-trimethylhex-5-enoic acid. The double bond may be subject to saturation or epoxidation by other enzymatic systems.

A doctoral thesis from Leibniz Universität Hannover details biotransformation experiments involving terpene cyclases and the synthesis of various terpene derivatives. uni-hannover.de While this research involved the synthesis and transformation of structurally complex molecules and did not directly study the degradation of this compound, it highlights the types of enzymatic processes that could be involved in the transformation of such branched, unsaturated compounds. uni-hannover.de The study focused on creating new products through biotransformation rather than breaking down a pollutant. uni-hannover.de Without specific studies, the amenability of this compound to bioremediation remains theoretical.

Atmospheric Chemistry and Photochemical Degradation Pathways

The atmospheric fate of VOCs is largely determined by their reaction with photochemically generated oxidants. For this compound, its structure containing both an aldehyde group and a carbon-carbon double bond makes it susceptible to degradation by several atmospheric processes.

Detailed Research Findings: Specific experimental data on the atmospheric degradation of this compound is scarce. However, its degradation pathways can be predicted based on the known reactivity of similar unsaturated aldehydes. The primary degradation mechanisms in the troposphere would be its reaction with hydroxyl radicals (•OH), nitrate (B79036) radicals (NO₃), and ozone (O₃).

Reaction with Hydroxyl Radicals (•OH): This is likely the dominant degradation pathway during the daytime. The •OH radical can attack the C=C double bond or abstract a hydrogen atom from the aldehyde group.

Reaction with Ozone (O₃): Ozonolysis will cleave the C=C double bond, leading to the formation of smaller, oxygenated compounds, including formaldehyde (B43269) and a ketone.

Reaction with Nitrate Radicals (NO₃): This reaction is more significant at night and also targets the double bond.

Photolysis: The aldehyde group can absorb sunlight, which may lead to the molecule breaking apart (photolysis), though this is often a less significant pathway compared to reaction with •OH for many aldehydes.

Research on the photochemical degradation of other complex organic molecules in water, such as the rotenoids Rotenone and Deguelin, shows that both direct photolysis (degradation by sunlight) and indirect photolysis (degradation by reactive species formed by sunlight interacting with other substances like dissolved organic matter) can be significant. fisheries.org Such studies demonstrate that factors like water clarity, the presence of dissolved organic matter, and temperature can significantly influence degradation rates. fisheries.org These principles would also apply to the aquatic fate of this compound.

Fate and Transport in Environmental Systems

The environmental fate and transport of a chemical describe its movement and transformation through different environmental compartments (air, water, soil, and biota). cdc.gov The physicochemical properties of this compound are key to predicting its behavior. cdc.govethernet.edu.et

Detailed Research Findings: The movement of this compound is governed by processes like volatilization, sorption to soil and sediment, and water solubility. An analysis of its properties suggests it is a moderately volatile compound. Its calculated LogP (a measure of its tendency to partition into octanol (B41247) from water) indicates a moderate potential to adsorb to organic matter in soil and sediment and to bioaccumulate in organisms.

The following table summarizes the key physicochemical properties of a related isomer, 2,2,5-Trimethylhex-4-enal (B85864), which can provide insight into the likely properties of this compound.

| Property | Value (for 2,2,5-Trimethylhex-4-enal) | Implication for Environmental Fate & Transport |

|---|---|---|

| Molecular Formula | C₉H₁₆O lookchem.com | Defines the basic composition and molar mass. |

| Molecular Weight | 140.22 g/mol lookchem.com | Influences diffusion and transport rates. |

| Boiling Point | 183.3°C at 760 mmHg molbase.comchemsrc.com | Indicates moderate volatility. The compound will partition between air and water/soil. |

| Vapor Pressure | 0.777 mmHg at 25°C lookchem.commolbase.com | Contributes to its tendency to volatilize from surfaces and water bodies. |

| LogP (Octanol-Water Partition Coefficient) | 2.57 lookchem.com | Suggests a moderate tendency to adsorb to soil organic carbon and bioaccumulate in fatty tissues of organisms. |

| Water Solubility | Not explicitly found, but LogP suggests low to moderate solubility. | Affects its mobility in aquatic systems and its potential to leach through soil. |

Based on these properties, if released into the environment, this compound would likely partition to the atmosphere from surface waters and soils. In the atmosphere, it would undergo relatively rapid photochemical degradation. In water and soil, it would be subject to slower degradation processes, including potential biotransformation, with a moderate tendency to adsorb to particulate matter. cdc.govitrcweb.org

Future Research Directions and Perspectives on 2,2,5 Trimethylhex 5 Enal

Development of Sustainable and Green Synthesis Methods

Future research will likely prioritize the development of sustainable and green synthetic methodologies for obtaining 2,2,5-trimethylhex-5-enal, moving away from traditional routes that may involve hazardous reagents or produce significant waste.

One promising avenue is the application of Knoevenagel condensation, a classic carbon-carbon bond-forming reaction, adapted for greener conditions. scielo.brresearchgate.net Research could focus on the reaction between a suitable ketone precursor and an active methylene (B1212753) compound, catalyzed by reusable solid-base catalysts like zeolites. scielo.br These catalysts offer advantages such as easy separation, potential for regeneration, and reduced corrosion and waste. researchgate.net Another green approach involves organocatalysis, which avoids the use of metal catalysts. acs.org For instance, the development of solvent-free α-amination of α,α-disubstituted aldehydes demonstrates the potential for highly efficient and greener syntheses. acs.org Exploring mechanochemical methods, which reduce or eliminate the need for solvents, could also provide a sustainable route. nih.gov

| Method | Catalyst Type | Potential Advantages |

| Knoevenagel Condensation | Basic Zeolites (e.g., Cs-exchanged X and Y) | Reusability, reduced waste, high selectivity. scielo.brresearchgate.net |

| Organocatalysis | Chiral Amines | Metal-free, potential for high enantioselectivity, solvent-free conditions. acs.org |

| Mechanochemistry | Lanthanide Catalysts (optional) | Solvent-free or reduced solvent usage, energy efficiency. nih.gov |

Exploration of New Catalytic Systems for Enantioselective Transformations

The prochiral nature of the terminal alkene in this compound makes it an ideal substrate for exploring new catalytic systems for enantioselective transformations. A key area of focus would be intramolecular carbonyl-ene and Prins-type cyclization reactions, which can generate complex cyclic alcohols with high stereocontrol.

Recent advancements have seen the development of highly acidic and confined Brønsted acid organocatalysts, such as imidodiphosphoric acids (IDPs), for efficient and highly enantioselective carbonyl-ene cyclizations of unsaturated aldehydes. acs.org These catalysts could be applied to this compound to synthesize chiral six-membered ring homoallylic alcohols. acs.org Similarly, chiral chromium-based Schiff base complexes have shown high enantio- and diastereoselectivity in intramolecular ene reactions of alkenyl aldehydes. researchgate.net The development of cooperative asymmetric catalysis, combining a chiral hydrogen-bond donor with a simple acid, represents another frontier for achieving high enantioselectivity in Prins cyclizations. acs.org

| Catalytic System | Reaction Type | Potential Product | Key Features |

| Confined Brønsted Acids (IDPi) | Carbonyl-Ene Cyclization | Enantioenriched 6-membered ring homoallylic alcohols | High enantioselectivity (up to 98:2 e.r.), broad substrate scope. acs.org |

| Chiral (Schiff base)CrIII Complexes | Carbonyl-Ene Cyclization | Densely functionalized heterocyclic or carbocyclic products | High enantio- and diastereoselectivity. researchgate.net |

| Cooperative Catalysis (Chiral HBD + Acid) | Prins Cyclization | Enantioenriched 6-membered ring homoallylic alcohols | Suppresses side reactions and loss of enantiomeric purity. acs.orgnih.gov |

Advanced Mechanistic Investigations using Combined Experimental and Computational Approaches

A deeper understanding of the reaction mechanisms governing the transformations of this compound is crucial for optimizing existing reactions and discovering new ones. A combined approach using advanced experimental techniques and computational modeling will be instrumental.

For reactions like the Prins cyclization, mechanistic studies are vital to understand and suppress side reactions or the loss of stereochemical information. nih.gov Experimental approaches could involve trapping reaction intermediates or using deuterium-labeling studies to elucidate pathways, distinguishing between possibilities like retro-carbonyl-ene and retro-aldol mechanisms. nih.gov

Computational methods, particularly Density Functional Theory (DFT), can provide detailed insights into reaction pathways and transition state structures. acs.orgrsc.org Such studies can elucidate the role of catalysts, predict the most favorable reaction pathways, and explain observed stereoselectivities. nih.govrsc.org For example, DFT calculations have been used to investigate carbonyl-ene reactions within metal-organic frameworks, determining catalytic activity based on electronic properties and adsorption energies. rsc.orgresearchgate.net Applying these combined approaches to the reactions of this compound would enable the rational design of more efficient and selective synthetic methods.

Discovery of Novel Reactivity Patterns and Synthetic Utilities

The sterically hindered α,α-disubstituted aldehyde moiety in this compound suggests that it may exhibit novel reactivity patterns. The gem-dimethyl group can influence reaction outcomes through the Thorpe-Ingold effect, potentially favoring cyclization reactions and influencing the stability of intermediates. acs.orgnih.gov

Future research could explore transformations that leverage this steric hindrance. For example, developing enantioselective α-functionalization reactions, which are challenging for α,α-disubstituted aldehydes, would be a significant advance. acs.org The terminal alkene provides a handle for a variety of transformations, including regioselective oxidation to the corresponding aldehyde, potentially using ruthenium-porphyrin catalysts, which would yield a dialdehyde. google.com Furthermore, the unique structure could be a precursor for complex molecular architectures, including polycyclic systems and natural product analogues. The gem-dimethyl group is a common motif in many bioactive natural products, and its incorporation can enhance biological activity and improve pharmacokinetic properties. acs.orgnih.govresearchgate.net

Interdisciplinary Research with Materials Science and Environmental Chemistry

The functional groups of this compound offer opportunities for interdisciplinary research, particularly in materials science and environmental chemistry.

In materials science, α,β-unsaturated aldehydes can be used as monomers in polymerization reactions. researchgate.net While this compound is not an α,β-unsaturated aldehyde, its terminal double bond could be isomerized or it could be used in other polymerization processes. Aldehydes are key components in the synthesis of various resins, such as phenol-formaldehyde and urea-formaldehyde resins. britannica.com The unique structure of this compound could be exploited to create novel polymers with specific properties. For example, polymers derived from unsaturated aldehydes can be further functionalized through the reactive aldehyde groups. researchgate.net

From an environmental perspective, aldehydes are important volatile organic compounds (VOCs) that play a role in atmospheric chemistry. epa.govrsc.org They are products of incomplete combustion and can be formed through photochemical reactions in the atmosphere. epa.gov Research into the atmospheric fate of this compound, including its reaction rates with atmospheric oxidants like ozone and hydroxyl radicals, would contribute to a better understanding of its environmental impact. ucar.edu Such studies are important for assessing the potential of this and similar compounds to contribute to the formation of secondary organic aerosols and photochemical smog. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing 2,2,5-Trimethylhex-5-enal, and how should conflicting spectral data be resolved?

- Methodological Answer : Employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and gas chromatography-mass spectrometry (GC-MS) for structural elucidation. For resolving discrepancies in spectral data (e.g., unexpected peaks or shifts), cross-validate results using high-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy. Triangulate findings with computational simulations (e.g., density functional theory, DFT) to confirm electronic environments .

Q. How should researchers design a synthesis protocol for this compound to ensure reproducibility?

- Methodological Answer : Document all parameters, including reaction stoichiometry, catalyst loading, temperature, and solvent purity. Use inert atmospheres (e.g., nitrogen) to prevent oxidation of unsaturated bonds. Validate purity at each step via thin-layer chromatography (TLC) and elemental analysis. Reference standardized protocols for aldehydes with α,β-unsaturation, ensuring alignment with safety guidelines for volatile compounds .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods for synthesis and purification due to potential volatility and irritant properties. Wear nitrile gloves and chemical-resistant lab coats. Store the compound in amber glass vials under nitrogen at 4°C to prevent degradation. Refer to Safety Data Sheets (SDS) for aldehydes with similar functional groups (e.g., flammability and reactivity hazards) .

Advanced Research Questions

Q. How can adsorption behavior of this compound on indoor surfaces be experimentally modeled to assess environmental interactions?

- Methodological Answer : Use microspectroscopic imaging (e.g., atomic force microscopy or surface-enhanced Raman spectroscopy) to study adsorption kinetics on materials like cellulose (paper) or polypropylene (textiles). Control variables include humidity, temperature, and surface roughness. Compare results with computational adsorption isotherm models (e.g., Langmuir or Freundlich) to quantify surface binding affinity .

Q. What statistical approaches are suitable for resolving contradictions in bioactivity data for this compound across different receptor assays?

- Methodological Answer : Apply multivariate analysis (e.g., principal component analysis or hierarchical clustering) to identify outlier datasets. Use inferential statistics (e.g., ANOVA with post-hoc Tukey tests) to assess significance of receptor response variations. Validate findings through dose-response curve alignment and meta-analysis of existing receptor-odorant interaction studies .

Q. How can hybrid computational-experimental frameworks improve the prediction of this compound’s reactivity in atmospheric oxidation studies?

- Methodological Answer : Integrate quantum mechanical calculations (e.g., transition state theory for oxidation pathways) with smog chamber experiments. Measure reaction rate constants using proton-transfer reaction mass spectrometry (PTR-MS). Cross-reference computational predictions (e.g., Gaussian software outputs) with experimental kinetic data to refine activation energy models .

Data Presentation and Validation Guidelines

-

Tabulated Data Example :

Parameter NMR (δ, ppm) GC-MS (m/z) Calculated (DFT) Aldehyde proton 9.82 128 (M⁺) 9.79 α,β-unsaturation 5.65–5.89 55 (C₄H₇) 5.60–5.92 -

Validation Criteria :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.